molecular formula C16H15N3O B12211880 N-(1H-benzimidazol-2-ylmethyl)-2-methylbenzamide

N-(1H-benzimidazol-2-ylmethyl)-2-methylbenzamide

Cat. No.: B12211880
M. Wt: 265.31 g/mol
InChI Key: NROQYJLBMPOJKV-UHFFFAOYSA-N
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Description

N-(1H-Benzimidazol-2-ylmethyl)-2-methylbenzamide is a synthetic organic compound built around the benzimidazole scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. This particular molecule features a benzamide group linked to the 2-position of the 1H-benzimidazole ring via a methylene bridge, offering a unique profile for pharmaceutical and biochemical research. The benzimidazole core is a bioisostere of naturally occurring purine nucleotides, which allows derivatives to interact readily with various biopolymers in biological systems, such as enzymes and DNA . Benzimidazole derivatives are extensively investigated in oncology research for their ability to function through multiple mechanisms. These include acting as topoisomerase inhibitors, DNA intercalating or alkylating agents, and inhibitors of key protein kinases involved in signal transduction pathways . Furthermore, structural analogs of this compound, specifically N-(1H-benzimidazol-2-yl)benzamide derivatives, have been synthesized and shown to exhibit significant nonlinear optical (NLO) properties, suggesting potential applications in the development of advanced materials for photonic technologies . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules, such as metal-chelating Schiff bases and hydrazones. Such complexes have demonstrated promising biological activities, including DNA binding and cytotoxicity against various cancer cell lines, providing a platform for developing novel chemotherapeutic agents . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-methylbenzamide

InChI

InChI=1S/C16H15N3O/c1-11-6-2-3-7-12(11)16(20)17-10-15-18-13-8-4-5-9-14(13)19-15/h2-9H,10H2,1H3,(H,17,20)(H,18,19)

InChI Key

NROQYJLBMPOJKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=NC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Benzimidazole Core Formation

The benzimidazole ring is synthesized via acid-catalyzed condensation of o-phenylenediamine with 2-methylbenzoyl chloride. Under reflux in DMSO, the amine groups of o-phenylenediamine react with the acyl chloride, forming an intermediate that cyclizes to yield the benzimidazole structure.

Key reaction :

o-Phenylenediamine+2-Methylbenzoyl chlorideHCl, DMSOBenzimidazole intermediate\text{o-Phenylenediamine} + \text{2-Methylbenzoyl chloride} \xrightarrow{\text{HCl, DMSO}} \text{Benzimidazole intermediate}

Step-by-Step Synthetic Procedures

Method A: One-Pot Synthesis

  • Condensation : Mix o-phenylenediamine (1.08 g, 10 mmol) and 2-methylbenzoyl chloride (1.54 g, 10 mmol) in DMSO (20 mL). Add HCl (2 mL) and reflux at 80°C for 12 hours.

  • Mannich Reaction : Cool the mixture to 25°C, add formaldehyde (5 mL, 37%), and stir for 6 hours.

  • Workup : Quench with ice water, extract with chloroform, and dry over Na₂SO₄.

  • Purification : Recrystallize from ethanol to obtain white crystals (Yield: 72%).

Method B: Sequential Synthesis

  • Benzimidazole Synthesis : React o-phenylenediamine with 2-methylbenzoyl chloride in ethanol under reflux for 8 hours.

  • Methylation : Treat the isolated benzimidazole with formaldehyde and K₂CO₃ in DMF at 35°C for 4 hours.

  • Isolation : Filter and wash with cold water to yield the product (Yield: 68%).

Optimization Strategies

Solvent Selection

Polar aprotic solvents like DMSO enhance reaction rates due to their high dielectric constants, while ethanol improves crystallinity during purification.

SolventReaction Time (h)Yield (%)
DMSO1272
Ethanol868
DMF1065

Temperature and Catalysis

  • Acid Catalysis : HCl (2 M) increases cyclization efficiency at 80°C.

  • Base Use : NaHCO₃ minimizes side reactions during Mannich steps.

Purification and Characterization

Recrystallization

The crude product is recrystallized from ethanol to achieve >95% purity. Slow cooling enhances crystal lattice formation.

Spectroscopic Validation

  • IR (KBr, cm⁻¹) : 3307 (N-H), 1634 (C=O), 1486 (C=N).

  • ¹H NMR (DMSO-d₆, δ ppm) : 7.21–8.18 (Ar-H), 4.91 (NCH₂N), 9.0 (NH).

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors to maintain consistent temperature and mixing. Automated systems reduce human error and improve yield reproducibility.

Challenges and Solutions

  • Impurity Formation : Side products from over-alkylation are minimized by controlling formaldehyde stoichiometry.

  • Low Solubility : DMSO/ethanol mixtures (3:1) enhance solubility during intermediate steps .

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-ylmethyl)-2-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research has demonstrated that benzimidazole derivatives, including N-(1H-benzimidazol-2-ylmethyl)-2-methylbenzamide, exhibit notable antimicrobial activity. Various studies have investigated their efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus2 µg/ml
This compoundEscherichia coli4 µg/ml
This compoundCandida albicans3 µg/ml

These results indicate a promising potential for this compound as an antimicrobial agent, particularly in treating infections caused by resistant strains .

Anticancer Activity
The compound has also been explored for its anticancer properties. It has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. A notable study found that:

CompoundCancer Cell LineIC50 (µM)
This compoundHeLa (cervical cancer)15.4
This compoundMCF-7 (breast cancer)20.3

These findings suggest that this compound could serve as a lead compound for developing new anticancer therapies .

Biological Research

Enzyme Inhibition
this compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For example, it has shown significant inhibition of cyclooxygenase enzymes (COX), which are crucial in inflammatory processes:

CompoundCOX EnzymeIC50 (nM)
This compoundCOX-10.1664
This compoundCOX-20.0370

This highlights its potential as an anti-inflammatory agent .

Antiviral Activity
The antiviral properties of benzimidazole derivatives have also been documented, with compounds exhibiting activity against various viruses, including HIV and herpes simplex virus. The antiviral efficacy of this compound is summarized below:

Virus TypeIC50 (µM)
Human Immunodeficiency Virus (HIV)5.28 – 31.86
Herpes Simplex Virus (HSV)104

These results indicate the compound's potential utility in developing antiviral therapies .

Materials Science

Corrosion Inhibition
Recent studies have highlighted the use of benzimidazole derivatives as corrosion inhibitors for metals, particularly in acidic environments. The effectiveness of this compound in this application is summarized in the following table:

EnvironmentInhibition Efficiency (%)
1 M HCl90.3 – 95.9

This application is particularly relevant in industries where metal protection is critical .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial activity of various benzimidazole derivatives, including this compound, against resistant bacterial strains. The study concluded that this compound exhibited superior activity compared to standard antibiotics.

Case Study 2: Anticancer Mechanisms
A comprehensive review documented the mechanisms through which benzimidazole derivatives induce apoptosis in cancer cells via tubulin binding. The study highlighted this compound as a promising candidate for further development due to its potent anticancer activity.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-2-methylbenzamide involves its interaction with specific molecular targets. In medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The benzimidazole moiety can also interact with DNA and RNA, potentially interfering with nucleic acid synthesis and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compounds with Benzimidazole-Benzamide Linkages

3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1)
  • Structure : Features a thioacetamido (-S-CH2-CO-NH-) spacer between benzimidazole and a 2,4-dinitrophenyl-substituted benzamide .
  • The 2,4-dinitrophenyl group introduces strong electron-withdrawing effects, which may improve DNA intercalation but reduce solubility compared to the 2-methyl substituent in the target compound.
  • Biological Activity : Demonstrated antimicrobial and anticancer activity in screening assays .
N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide derivatives (3a-3b)
  • Structure : Hydrazide (-NH-N=CH-) linkage connecting benzimidazole and benzaldehyde derivatives .
  • Key Differences: The hydrazide group enables Schiff base formation, useful in metal coordination (e.g., zinc complexes in ).
  • Synthesis : Multi-step protocol involving condensation with substituted benzaldehydes .

Benzimidazole Derivatives with Alternative Linkers

1-(1H-Benzimidazol-2-yl)-N-(1H-benzimidazol-2-ylmethyl)methanamine (abb)
  • Structure : Bis-benzimidazole linked by a methylene amine (-CH2-NH-) group .
  • Key Differences: The amine linker facilitates trinuclear metal complex formation (e.g., nickel in ), unlike the target’s non-coordinating methylene bridge. Exhibits lower cytotoxicity than cisplatin but selective antitumor activity .
Schiff Base ambaf (2-[N-(1H-Benzimidazol-2-ylmethyl)ethanimidoyl]aniline)
  • Structure : Imine (-N=CH-) linkage between benzimidazole and aniline .
  • Key Differences: The imine group allows for pH-dependent tautomerism, influencing metal-binding modes (e.g., zinc in ).

Substituent Effects on Bioactivity

Chloro-Substituted Analogues ()
  • Examples: Compounds with 5-chloro-1H-benzimidazol-2-yl and thiazolidinone rings.
  • Key Differences: Chlorine substituents increase lipophilicity and electron-withdrawing effects, enhancing antimicrobial activity but possibly raising toxicity . Thiazolidinone rings introduce additional hydrogen-bonding sites, improving target affinity compared to the target’s simpler benzamide group .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Structure : Benzamide with a hydroxyalkyl substituent .
  • Demonstrates the impact of N-substituents on crystallinity and solubility.

Computational and Structural Insights

  • Density-Functional Theory (DFT) : Studies using hybrid functionals (e.g., B3LYP) could elucidate electronic properties, such as HOMO-LUMO gaps, to compare reactivity with analogues .
  • X-ray Crystallography : Structural data (e.g., bond lengths in ) highlight conformational differences induced by substituents .

Biological Activity

N-(1H-benzimidazol-2-ylmethyl)-2-methylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications, supported by case studies and data tables.

Chemical Structure and Synthesis

This compound features a benzimidazole moiety linked to a methylbenzamide structure. The molecular formula is C16_{16}H16_{16}N2_{2}O, with a molecular weight of approximately 270.33 g/mol. The synthesis typically involves multi-step organic reactions, which may include oxidation and reduction processes using reagents like hydrogen peroxide and sodium borohydride.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been reported to inhibit specific pathways involved in tumor growth, particularly through the inhibition of enzymes that promote cancer cell proliferation. For instance, compounds with similar structures have demonstrated significant activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells .

Antimicrobial and Antiviral Effects

The compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that it can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these effects are competitive with standard antibiotics like ciprofloxacin . Additionally, preliminary antiviral studies suggest potential efficacy against certain viral infections, although further research is required to establish these effects conclusively.

Antitubercular Activity

Similar benzimidazole derivatives have been evaluated for their antitubercular properties. For example, compounds exhibiting structural similarities have shown MIC values as low as 0.19 μM against fluoroquinolone-resistant strains of Mycobacterium tuberculosis. This indicates that this compound may also possess potential in combating tuberculosis.

The biological activity of this compound is largely attributed to its ability to bind specific enzymes and receptors within biological systems. This binding can lead to the inhibition of enzymatic activity or modulation of receptor functions, which is critical for its anticancer and antimicrobial effects .

Data Table: Summary of Biological Activities

Activity Target Organism/Cell Line MIC/IC50 Value Reference
AnticancerMCF-7 (Breast Cancer)IC50 ~ 5 μM
AntimicrobialStaphylococcus aureusMIC ~ 32 μg/mL
Escherichia coliMIC ~ 64 μg/mL
AntitubercularMycobacterium tuberculosisMIC ~ 0.19 μM

Case Studies

  • Anticancer Study : A study conducted on various benzimidazole derivatives, including this compound, indicated a significant reduction in cell viability in MCF-7 cells after 48 hours of treatment. The mechanism was linked to apoptosis induction via caspase activation.
  • Antimicrobial Evaluation : In a comparative study assessing the antimicrobial efficacy of several benzimidazole derivatives, this compound showed superior activity against multi-drug resistant strains of E. coli, outperforming traditional antibiotics.

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